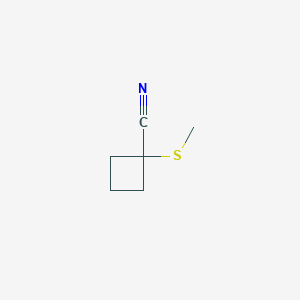
2-Chloro-4-hydrazinylbenzoic acid hydrochloride
Vue d'ensemble
Description
2-Chloro-4-hydrazinylbenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8Cl2N2O2 and a molecular weight of 223.06 g/mol . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The InChI code for 2-Chloro-4-hydrazinylbenzoic acid hydrochloride is1S/C7H7ClN2O2.ClH/c8-6-3-4 (10-9)1-2-5 (6)7 (11)12;/h1-3,10H,9H2, (H,11,12);1H . This indicates the connectivity and hydrogen count of the molecule’s atoms. Physical And Chemical Properties Analysis
2-Chloro-4-hydrazinylbenzoic acid hydrochloride is a solid at room temperature .Applications De Recherche Scientifique
Bioorthogonal Coupling Reactions
A study by Dilek et al. (2015) demonstrated the use of 4-hydrazinylbenzoic acid, a compound closely related to 2-Chloro-4-hydrazinylbenzoic acid hydrochloride, in bioorthogonal coupling reactions. They explored the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution, which is particularly useful for coupling reactions under physiologically compatible conditions. This method's compatibility with protein functional groups makes it valuable for protein conjugation, with the potential for broad applications in biochemical research and drug development (Dilek, Lei, Mukherjee, & Bane, 2015).
Crystal Engineering and Halogen Bonds
Oruganti et al. (2017) highlighted the solid-state versatility of molecular salts/cocrystals formed with 2-Chloro-4-nitrobenzoic acid, investigating the occurrence of weak halogen bonds alongside strong hydrogen bonds. While this study focuses on a derivative of the compound , it underscores the significance of halogen bonding in crystal engineering and drug design, potentially guiding the development of novel pharmaceuticals and materials with enhanced properties (Oruganti, Kumar Nechipadappu, Khade, & Trivedi, 2017).
Polymer Synthesis and Drug Delivery
Attiya et al. (2022) explored the synthesis of new carrier polymers derived from 2-hydrazinylbenzo[d]thiazole, showcasing the versatility of hydrazinyl compounds in creating polymers for drug delivery applications. These polymers were tested for their antibacterial activities against common pathogens and evaluated for their potential in cancer treatment, highlighting the role of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride in developing next-generation pharmaceutical carriers (Attiya, Saeed, Hasheem, & Al-rawi, 2022).
Pharmaceutical Co-Crystals
Lemmerer et al. (2010) discussed the synthesis and characterization of a pharmaceutical co-crystal involving 2-chloro-4-nitrobenzoic acid, a structurally similar compound to the one . This research demonstrates the potential of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride in forming co-crystals that enhance the thermal stability and possibly the bioavailability of pharmaceuticals, providing a foundation for future drug formulation studies (Lemmerer, Esterhuysen, & Bernstein, 2010).
Safety And Hazards
The compound is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-chloro-4-hydrazinylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c8-6-3-4(10-9)1-2-5(6)7(11)12;/h1-3,10H,9H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMAWIRZIUSYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-hydrazinylbenzoic acid hydrochloride | |
CAS RN |
41112-74-7 | |
| Record name | 2-chloro-4-hydrazinylbenzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid](/img/structure/B1454654.png)




![N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1454659.png)





